Camphor

Catalog No.
S578169
CAS No.
76-22-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camphor

CAS Number

76-22-2

Product Name

Camphor

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3

InChI Key

DSSYKIVIOFKYAU-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)C)C

Solubility

Insoluble (NIOSH, 2024)
In water, 1.6X10+3 mg/L at 25 °C
At 25 °C one gram dissolves in about 800 mL water, in 1 mL alcohol, 1 mL ether, 0.5 mL chloroform. Freely soluble in carbon disulfide, petroleum benzin, fixed and volatile oils. Also soluble in concentrated mineral acids, in phenol, in liquid ammonia and in liquid sulfoxide
Solubility in water, g/100ml at 25 °C: 0.12
Slightly soluble
Soluble (in ethanol)
Insoluble

Synonyms

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one; Camphor; 1,7,7-Trimethylnorcamphor; 2-Bornanone; 2-Camphanone; Alphanon; Borneo camphor; DL-Camphor; Root bark Oil; Spirit of Camphor; dl-Camphor;

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)CC2=O

Analgesic and Anti-inflammatory Properties:

  • Studies suggest that camphor, often combined with other ingredients like menthol, may offer topical pain relief. The mechanism of action is not fully understood, but it might be related to its effect on nerve endings and blood flow [].

Antimicrobial Activity:

  • Some research indicates that camphor may possess antimicrobial properties against certain bacteria and fungi []. However, more research is needed to determine its effectiveness and appropriate use in this context.

Other Potential Applications:

  • Camphor is also being explored for its potential role in managing respiratory conditions and wound healing, but these areas require further investigation [, ].
  • Camphor is a potentially toxic substance and should never be ingested or used in high concentrations.
  • Most research on camphor is focused on its topical applications, and its effectiveness for other uses is not well-established.
  • Further scientific research is needed to fully understand the potential benefits and risks associated with camphor use.

Camphor is a bicyclic monoterpene ketone with the chemical formula C10H16O. It is a colorless to white crystalline solid that possesses a strong, aromatic odor reminiscent of mothballs. Camphor is primarily obtained from the wood of the camphor tree (Cinnamomum camphora) and can also be synthesized from alpha-pinene, which is derived from coniferous trees. The compound exists in two enantiomeric forms: (+)-camphor and (−)-camphor, which differ in their spatial arrangement of atoms, imparting distinct properties and biological activities to each form .

, including:

  • Oxidation: Camphor can be oxidized with selenium dioxide to form camphorquinone.
  • Reduction: It can be reduced to isoborneol using sodium borohydride.
  • Bromination: In the presence of sulfuric acid, camphor reacts with bromine to yield (+)-9-bromocamphor and (−)-9-bromocamphor .

These reactions highlight camphor's versatility as a chemical compound, allowing it to serve as a precursor for various derivatives.

Camphor exhibits several biological activities, including:

  • Antimicrobial: Camphor has demonstrated antimicrobial properties, making it useful in medicinal applications.
  • Anti-inflammatory: It is known for its anti-inflammatory effects, commonly utilized in topical ointments for pain relief.
  • CNS Effects: High doses of camphor can affect the central nervous system, leading to symptoms such as nausea, dizziness, and even seizures or unconsciousness in severe cases .

Despite its therapeutic uses, caution is advised due to its potential toxicity at elevated concentrations.

Camphor can be synthesized through several methods:

  • Natural Extraction: Extracted from the wood of the camphor tree or camphor basil.
  • Synthetic Production:
    • From alpha-pinene using acetic anhydride in an acid-catalyzed reaction to produce isobornyl acetate, which is then hydrolyzed to isoborneol and oxidized to obtain racemic camphor.
    • Other methods involve oxidation of borneol or isoborneol using permanganate in benzene solution .

These synthesis methods reflect both traditional extraction techniques and modern synthetic chemistry approaches.

Studies on camphor interactions indicate that it may react adversely with certain substances:

  • Incompatibility with Oxidizing Agents: Camphor can react violently with strong oxidizers such as potassium permanganate and chromic anhydride.
  • Health Risks: Inhalation or skin contact can lead to irritation or more severe health effects, including central nervous system depression at high doses .

Understanding these interactions is crucial for safe handling and application of camphor in various settings.

Camphor shares structural similarities with several other compounds. Below are some notable comparisons:

CompoundChemical FormulaUnique Features
BorneolC10H18OA natural alcohol that can be converted to camphor through oxidation.
MentholC10H20OKnown for its cooling sensation; widely used in medicinal products.
ThujoneC10H14OFound in wormwood; has psychoactive properties.
CarvoneC10H14OProvides a minty aroma; used in flavoring agents.

While these compounds share similar structures as terpenes or terpenoids, camphor's unique bicyclic ketone structure contributes to its distinctive properties and applications .

Camphor's use spans millennia across diverse civilizations, reflecting its cultural and medicinal importance. In ancient Sumatra, camphor was employed to treat sprains, swellings, and inflammation, while in traditional Chinese medicine, it served numerous medicinal purposes. The ancient Arab world valued camphor as a common perfume ingredient, with the Chinese referring to premium camphor as "dragon's brain perfume" due to its "pungent and portentous aroma" and the mystery surrounding its origin.

During the devastating Black Death that ravaged Europe in the 14th century, camphor functioned as a fumigant, a role it also played during outbreaks of smallpox and cholera. In India, the compound has been traditionally burnt in temples during religious rituals, with its non-irritating fumes making it particularly suitable for ceremonial purposes.

P.N. Deogun, a Deputy Conservator of Forests, noted in 1950 that while most people were familiar with camphor, few understood its history and value. This observation remains relevant today, as camphor continues to transition between traditional applications and modern scientific validation.

Taxonomic Origins and Botanical Sources

Camphor is primarily derived from Cinnamomum camphora (L.) J. Presl, a member of the laurel family (Lauraceae). Recent taxonomic revisions have reclassified some species previously under Cinnamomum into the resurrected genus Camphora, which contains approximately 20 species distributed throughout tropical and subtropical Asia.

The taxonomic classification of the camphor tree is as follows:

  • Kingdom: Plantae
  • Subkingdom: Tracheobionta (Vascular plants)
  • Division: Magnoliophyta
  • Class: Magnoliopsida
  • Subclass: Magnoliidae
  • Order: Laurales
  • Family: Lauraceae
  • Genus: Cinnamomum
  • Species: C. camphora (L.) J. Presl

The camphor tree is native to warm temperate and subtropical regions of East Asia, specifically "the coastal areas from Cochin China (Vietnam) to the mouth of the Yang-tse-kiang River and adjacent islands including Taiwan and Hainan, and extends inland 800 km from the mouth of the Yang-tse-kiang. The limits of the native range are approximately 10-36°N and 105-130°E". The species has been cultivated extensively throughout southern China, Taiwan, Korea, Japan, and India, and has been introduced to various other regions globally.

Evolution of Camphor Research Methodologies

Research methodologies for studying camphor have evolved substantially over time, transitioning from observational ethnobotanical approaches to sophisticated analytical techniques. Early research focused primarily on documenting traditional uses and developing extraction methods, while contemporary studies employ advanced technologies to analyze chemical composition, pharmacological effects, and potential therapeutic applications.

Modern extraction research compares traditional steam distillation with supercritical carbon dioxide extraction, analyzing the resulting essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). These comparative studies have revealed significant differences in extraction efficiency and chemical profiles between methods, informing industrial applications.

Pharmacological research has advanced to include sophisticated in vivo and in vitro methodologies. Recent studies have employed multiple animal models of neuropathic pain, including paclitaxel injection models, oxaliplatin injection models, chronic constriction injury models, and streptozotocin-induced diabetic neuropathic pain models. Electrophysiological techniques such as patch-clamp recordings have been utilized to investigate camphor's effects on neuronal excitability at the cellular level.

Bibliometric analyses have also emerged as a valuable methodology for synthesizing the existing research landscape. A recent analysis examined peer-reviewed articles on camphor- and menthol-containing compounds published between 2010 and 2022, providing insights into research trends and identifying knowledge gaps.

Significance in Modern Scientific Context

Despite its ancient origins, camphor maintains significant relevance in contemporary scientific research and applications. Recent studies have demonstrated its potential in relieving pain, alleviating cold symptoms, reducing pruritus, and functioning as an antimicrobial agent. Of particular interest is camphor's ability to attenuate hyperalgesia in various neuropathic pain models without the adverse effects associated with conventional treatments like pregabalin.

The mechanism underlying camphor's analgesic effects appears to involve inhibition of Transient Receptor Potential A1 (TRPA1), a receptor implicated in various neuropathic pain conditions including diabetic neuropathy and chemotherapy-induced peripheral neuropathy. This finding represents a convergence of traditional knowledge and modern molecular pharmacology, illustrating how ancient remedies can inform contemporary therapeutic approaches.

Ongoing research continues to explore optimized extraction methods for camphor tree essential oil, with supercritical CO₂ extraction demonstrating superior yields compared to traditional steam distillation. This reflects continuing industrial interest in this versatile compound for applications in medicine, cosmetics, food flavoring, and household products.

The biosynthesis of camphor originates within the universal monoterpene pathway, where the C10 precursor geranyl diphosphate (GPP) undergoes cyclization and oxidation. GPP, synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids, serves as the substrate for monoterpene synthases. These enzymes catalyze the formation of cyclic skeletons through carbocation intermediates, with stereochemical outcomes dictated by active-site residues [1] [3]. In camphor-producing species like Tanacetum vulgare (tansy) and Cinnamomum camphora, specialized synthases channel GPP toward camphor-specific intermediates rather than alternative monoterpenes such as limonene or pinene [1] [4].

(-)-Camphor Biosynthesis Mechanism

Geranyl Diphosphate Cyclization Process

Cyclization begins with the isomerization of GPP to (3R)-linalyl diphosphate (LPP), mediated by monoterpene synthases. Nuclear magnetic resonance (NMR) studies using $$^{14}\text{C}$$-labeled GPP in tansy leaves demonstrated that LPP adopts an anti,endo conformation before undergoing a Wagner-Meerwein rearrangement [3]. This step generates a bornyl carbocation intermediate, which is stabilized by π-orbital interactions with aromatic residues in the enzyme’s active site [3] [4]. The absolute stereochemistry of this process determines the enantiomeric form of the final product, with (-)-camphor biosynthesis requiring strict (3R)-LPP configuration [3].

Formation of (-)-Bornyl Diphosphate

The bornyl carbocation is quenched by diphosphate elimination, yielding (-)-bornyl diphosphate (BPP). In Salvia officinalis, this reaction is catalyzed by (-)-bornyl diphosphate synthase (BPPS), which exhibits a conserved RRX$$8$$W motif critical for substrate binding [4]. Site-directed mutagenesis in *Lippia dulcis* BPPS revealed that truncation of the N-terminal chloroplast transit peptide and RRX$$8$$W domains restores enzymatic activity, confirming their regulatory role [4]. Comparative phylogenetics indicates convergent evolution of BPPS in camphor-producing species, with distinct clades for Lamiaceae and Lauraceae enzymes [4].

Hydrolysis to (-)-Borneol

BPP undergoes hydrolysis via phosphatase activity to form (-)-borneol. While this step is less characterized, in vitro assays with tansy enzyme extracts demonstrated that BPP hydrolysis proceeds with retention of configuration at the C2 position [1]. The resulting (-)-borneol accumulates in glandular trichomes, as evidenced by gas chromatography-mass spectrometry (GC-MS) profiles of Cinnamomum burmanni leaf extracts [6].

Oxidation to (-)-Camphor

Final oxidation of (-)-borneol to (-)-camphor is mediated by NAD$$^+$$-dependent borneol dehydrogenases (BDH). Pseudomonas sp. ATCC 17453 BDH converts (-)-borneol to (-)-camphor with a specific activity of 0.18 U/mg at pH 5.0, though substrate solubility limits reaction kinetics [5]. Stereochemical analysis using $$^{2}\text{H}$$-labeled borneol confirmed that BDH abstracts the endo-α-hydrogen, consistent with an anti-Prelog mechanism [5].

Enzymatic Catalysis in Camphor Biosynthesis

(-)-Bornyl Diphosphate Synthase Activity

BPPS exhibits a unique bifunctional mechanism, coupling GPP isomerization to LPP with subsequent cyclization. Mixed-substrate inhibition assays in sage and tansy demonstrated that GPP and LPP compete for the same active site, confirming the enzyme’s dual role [3]. Kinetic parameters for Cinnamomum burmanni BPPS include a $$Km$$ of 8.3 µM for GPP and $$k{cat}$$ of 0.12 s$$^{-1}$$, indicating high substrate affinity but moderate turnover [6].

(-)-Borneol Dehydrogenase Function

BDH enantioselectivity is governed by residues E145 and Y188, as shown by site-saturation mutagenesis in Pseudomonas sp. ATCC 17453. The double mutant E145L/Y188T achieves >99% enantiomeric excess (ee) for (-)-camphor production, with a 16% conversion rate (Table 1) [5].

Table 1: Kinetic parameters of engineered BDH variants

Variant$$K_m$$ (-)-Borneol (mM)$$k_{cat}$$ (-)-Borneol (s$$^{-1}$$)
Wild-type0.110.97
E145L/Y188T0.730.13
S146A/Y188A0.340.07

Genetic Regulation of Biosynthetic Pathways

Candidate Genes in Camphor Production

Transcriptomic studies in Tanacetum vulgare identified three candidate genes: TvBPPS, TvBDH, and TvCYP76, encoding BPPS, BDH, and a cytochrome P450 oxidase, respectively. TvBPPS expression correlates with camphor levels in glandular trichomes (R$$^2$$ = 0.89), as shown by qRT-PCR and GC-MS integration [1] [3].

Transcriptomic Analysis of Biosynthetic Enzymes

RNA-seq of Cinnamomum camphora revealed tissue-specific expression patterns, with CcBPPS transcripts 12-fold higher in leaves than roots. Co-expression network analysis linked CcBPPS to jasmonate-responsive transcription factors, suggesting hormonal regulation [6].

Tissue-Specific Biosynthetic Partitioning

Differential Expression Patterns

In Lippia dulcis, LdBPPS expression is localized to peltate trichomes, as confirmed by in situ hybridization. Mesophyll cells exhibit 200-fold lower transcript levels, indicating compartmentalization of camphor biosynthesis [4].

Metabolomic Profiling of Plant Tissues

LC-MS/MS analysis of Cinnamomum burmanni showed camphor concentrations of 1.2 mg/g in young leaves versus 0.3 mg/g in stems. Dormant buds accumulate borneol at 0.8 mg/g, suggesting temporal regulation of oxidation steps [6].

Classical Synthetic Pathways

The classical industrial synthesis of camphor from α-pinene represents one of the most established and historically significant production methods in organic chemistry. This approach has been the foundation of synthetic camphor production since the early 20th century and continues to play a crucial role in modern industrial applications [1] [2].

α-Pinene-Based Synthesis Routes

The α-pinene-based synthesis route constitutes the cornerstone of classical camphor production, utilizing the abundant terpene α-pinene as the primary starting material. This compound, which comprises 45-70% of turpentine derived from European pine (Pinus silvestris), serves as an economically viable feedstock for large-scale camphor synthesis [1].

The classical synthesis pathway involves a multi-step process beginning with the preparation of bornyl chloride through the action of dry hydrogen chloride on α-pinene. This initial transformation proceeds through an electrophilic addition mechanism followed by a Wagner-Meerwein rearrangement [1]. The reaction mechanism initiates with the protonation of the α-pinene double bond, generating a secondary carbocation that subsequently undergoes rearrangement to form the more stable tertiary carbocation. The chloride anion then attacks this carbocation, yielding bornyl chloride as the primary product [1].

The subsequent step involves base-catalyzed elimination of hydrogen chloride from bornyl chloride. However, this process is complicated by the equilibrium between bornyl chloride, isobornyl chloride, and 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane (camphene hydrochloride) [1]. The 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane intermediate reacts rapidly with bases to form camphene, which represents the key intermediate in the synthesis pathway [1].

The formation of camphene from α-pinene through this classical route typically yields 55-62% of the desired product, with reaction temperatures maintained between 20-50°C and reaction times extending from 4-6 hours [1]. However, this pathway generates significant quantities of bicyclic and monocyclic isomers, including isofenchone and other by-products that are difficult to separate from the target camphene [1].

Camphene Intermediates in Industrial Production

Camphene serves as the critical intermediate in both classical and modern synthetic pathways for camphor production. The industrial utilization of camphene involves its conversion to isobornyl esters through reaction with carboxylic acids, typically formic acid or acetic acid [1].

The esterification of camphene with acetic acid proceeds under acidic catalysis, commonly employing sulfuric acid as the catalyst. This reaction involves a Wagner-Meerwein rearrangement mechanism where the camphene double bond undergoes protonation, followed by rearrangement to form an isobornyl carbocation [1]. The acetate anion subsequently attacks this carbocation, yielding isobornyl acetate as the primary product [1].

Isobornyl acetate represents a valuable intermediate not only for camphor synthesis but also as a commercial product in its own right. This compound comprises 40-45% of the essential oil from Siberian fir needles and possesses a pleasant odor that makes it suitable for use as a flavoring agent [1]. The production of isobornyl acetate through this pathway typically achieves yields of 70-80% under optimized conditions [3].

The hydrolysis of isobornyl acetate to isoborneol represents the penultimate step in the classical synthesis route. This transformation is typically carried out using aqueous sodium hydroxide solution under reflux conditions. The resulting isoborneol is then subjected to catalytic dehydrogenation to yield camphor as the final product [1]. The combined yield for both the hydrolysis and oxidation steps typically reaches approximately 90%, making this portion of the synthesis highly efficient [1].

Modern Synthetic Approaches

Modern synthetic approaches to camphor production have evolved to address the limitations of classical methods while incorporating advances in catalysis, process engineering, and environmental considerations. These methodologies emphasize improved selectivity, reduced environmental impact, and enhanced economic viability [4] [5].

Catalytic Oxidation Methodologies

Catalytic oxidation represents one of the most significant advances in modern camphor synthesis, offering enhanced selectivity and reduced environmental impact compared to traditional methods. The most prominent example of this approach involves the oxidation of borneol to camphor using environmentally friendly oxidizing agents [4] [6].

The Oxone-based oxidation system represents a breakthrough in green chemistry applications for camphor synthesis. This methodology employs Oxone (2KHSO5·KHSO4·K2SO4) as the primary oxidizing agent in combination with catalytic quantities of sodium chloride [4] [6]. The reaction proceeds through a complex mechanism involving the formation of hypochlorous acid as the active oxidizing species [4].

The mechanism of Oxone-catalyzed oxidation involves multiple steps. Initially, sodium chloride reacts with Oxone to generate hypochlorous acid through an SN2-type mechanism. The hypochlorous acid then undergoes protonation to form ClH2O+, which serves as the active oxidizing species. The oxygen atom of borneol attacks the chlorine center, leading to the formation of a chlorine-oxygen intermediate. Subsequently, deprotonation and electron rearrangement result in the formation of the camphor ketone while chlorine acts as a leaving group [4].

This oxidation methodology offers several advantages over traditional approaches. The reaction proceeds at room temperature (25°C) with reaction times of approximately one hour, significantly reducing energy requirements [4] [6]. The yield of camphor through this route typically ranges from 75-90%, with selectivity values reaching 85-95% [4]. The environmental impact is minimal, as the byproducts are largely water-soluble and non-hazardous [4] [6].

The use of titanium dioxide as a photocatalyst represents another significant advancement in catalytic oxidation methodologies. Titanium dioxide-catalyzed reactions have been extensively studied for various organic transformations, including the synthesis of camphor-related compounds [7]. The photocatalytic mechanism involves the generation of electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species that facilitate oxidation reactions [7].

Ionic Liquid-Mediated Synthesis

Ionic liquid-mediated synthesis represents a cutting-edge approach to camphor production that leverages the unique properties of ionic liquids to enhance reaction selectivity and facilitate product separation. Ionic liquids, consisting of organic cations and inorganic or organic anions, offer several advantages as reaction media, including negligible vapor pressure, high thermal stability, and tunable physicochemical properties [8] [9].

The application of ionic liquids in camphor synthesis primarily focuses on their use as solvents and catalysts in key transformation steps. Imidazolium-based ionic liquids have shown particular promise in facilitating the conversion of camphene to camphor through various intermediates [8]. The ionic liquid medium provides enhanced solubility for both reactants and products while offering improved control over reaction selectivity [8].

Chiral ionic liquids derived from natural products, including camphor itself, have been developed for asymmetric synthesis applications. These materials combine the benefits of ionic liquid media with the ability to induce stereochemical control in synthetic transformations [8] [10]. The incorporation of natural components such as menthol or camphor-derived moieties into ionic liquid structures provides a sustainable approach to chiral catalyst development [10].

The mechanism of ionic liquid-catalyzed reactions involves the dual activation of both nucleophiles and electrophiles through interactions with the ionic liquid cations and anions. The cations typically activate electrophilic species through π-π interactions or hydrogen bonding, while the anions activate nucleophiles through hydrogen bond acceptor interactions [9]. This dual activation mechanism leads to enhanced reaction rates and improved selectivity compared to conventional solvent systems [9].

The yields achieved through ionic liquid-mediated synthesis typically range from 70-85%, with selectivity values of 75-90% [8]. Reaction temperatures are generally maintained between 80-120°C, with reaction times varying from 2-6 hours depending on the specific transformation [8]. The ability to recycle and reuse ionic liquids makes this approach economically attractive for industrial applications [8].

Green Chemistry Approaches

Green chemistry approaches to camphor synthesis represent the forefront of sustainable chemical manufacturing, emphasizing the principles of atom economy, waste minimization, and the use of renewable feedstocks [4] [5] [11]. These methodologies address growing environmental concerns while maintaining or improving upon the efficiency of traditional synthesis routes [4] [5].

The development of environmentally benign oxidation systems represents a major focus of green chemistry research in camphor synthesis. Beyond the Oxone-based system, researchers have explored various alternative oxidizing agents that offer reduced environmental impact [4] [5]. These include the use of hydrogen peroxide, molecular oxygen, and enzymatic oxidation systems [4] [5].

Biocatalytic approaches to camphor synthesis have gained significant attention as sustainable alternatives to chemical methods. Engineered microorganisms, particularly Saccharomyces cerevisiae, have been developed to produce camphor and related compounds from renewable feedstocks such as glucose [12]. These biotechnological approaches offer the advantage of operating under mild conditions (30-37°C) while producing minimal waste [12].

The incorporation of renewable feedstocks represents another key aspect of green chemistry approaches. The use of biomass-derived starting materials, such as camphor obtained from agricultural waste or sustainable forestry practices, reduces dependence on petrochemical feedstocks [11] [13]. Natural camphor extraction from camphor tree cultivation through sustainable forestry practices ensures a continuous cycle of planting and harvesting while preserving ecological balance [13].

Solvent-free synthesis methodologies have been developed to eliminate the use of organic solvents in camphor production. These approaches utilize solid-state reactions or neat reaction conditions to achieve the desired transformations [5]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [5].

The development of carbon nanotube synthesis from camphor represents an innovative application of green chemistry principles. This approach utilizes camphor as a carbon source for the production of carbon nanotubes through chemical vapor deposition [11]. The process demonstrates 50% efficiency in converting camphor to carbon nanotubes, significantly higher than conventional methods [11]. Furthermore, this application follows all twelve principles of green chemistry, including waste prevention, atom economy, and the use of renewable feedstocks [11].

Comparative Analysis of Synthetic Routes

The evaluation of different synthetic routes for camphor production requires comprehensive analysis of multiple factors, including yield optimization, economic considerations, and sustainability metrics. This comparative analysis provides essential insights for industrial decision-making and process optimization [14] [15] [16].

Yield Optimization Strategies

Yield optimization in camphor synthesis involves the systematic enhancement of reaction conditions, catalyst design, and process parameters to maximize product formation while minimizing by-product generation. The implementation of effective yield optimization strategies can significantly improve the economic viability of industrial camphor production [14] [17].

Catalyst surface area enhancement represents one of the most effective strategies for yield improvement in camphor synthesis. The development of nano-structured titanium dioxide catalysts has demonstrated remarkable improvements in α-pinene isomerization to camphene [18] [19]. Acid-activated titanium dioxide nanopowders show superior performance compared to conventional bulk catalysts, achieving α-pinene conversion rates of up to 100% with camphene selectivity reaching 63.96% [18] [19]. The enhanced surface area provides increased active sites for catalytic reactions, leading to improved reaction rates and yields [18].

Temperature control optimization plays a crucial role in maximizing yields while maintaining product quality. The α-pinene isomerization reaction exhibits optimal performance at temperatures between 150-170°C when using titanium dioxide catalysts [18] [19]. Operating below this temperature range results in incomplete conversion, while excessive temperatures lead to undesirable side reactions and product degradation [18]. The implementation of precise temperature control systems can improve yields by 20-40% compared to uncontrolled reaction conditions [17].

Reaction time optimization requires careful balance between achieving complete conversion and minimizing over-reaction that leads to by-product formation. Studies have shown that optimal reaction times vary significantly depending on the specific synthetic route employed [14]. For the Oxone-based oxidation system, reaction times of one hour provide optimal yields, while extended reaction times lead to product degradation [4]. In contrast, titanium dioxide-catalyzed isomerization reactions require 2-4 hours for optimal yields [18].

The optimization of acid strength in catalytic systems represents another critical factor in yield enhancement. The development of acid-activated catalysts through treatment with various acids (hydrochloric acid, sulfuric acid, phosphoric acid) has shown significant improvements in catalytic activity [18] [19]. The acid treatment increases both surface area and total acidity, leading to enhanced catalytic performance [18]. However, excessive acid strength can lead to catalyst deactivation and increased by-product formation [18].

Continuous flow processing represents an emerging strategy for yield optimization in camphor synthesis. This approach offers several advantages over batch processing, including improved heat and mass transfer, better control over reaction conditions, and reduced residence time distribution [14]. The implementation of continuous flow systems can improve yields by 25-50% compared to conventional batch processes [17].

Economic and Sustainability Considerations

Economic analysis of camphor synthesis methods reveals significant variations in production costs and profitability across different synthetic routes. The total production cost per kilogram of camphor varies from $2.35 for green chemistry methods to $2.70 for classical synthesis approaches [15] [20] [16].

Raw material costs represent the largest component of production expenses, accounting for 45-50% of total costs across all synthesis methods [15] [20]. The classical α-pinene-based synthesis route exhibits raw material costs of $1.20 per kilogram, while green chemistry approaches achieve lower costs of $0.90 per kilogram through the use of renewable feedstocks and improved process efficiency [15] [20].
Energy consumption represents a significant cost factor, particularly for high-temperature processes such as titanium dioxide-catalyzed isomerization. The energy costs for classical methods ($0.30/kg) are intermediate between green chemistry approaches ($0.20/kg) and modern titanium dioxide methods ($0.45/kg) [15] [20]. The reduced energy requirements of green chemistry approaches result from their operation at or near room temperature, eliminating the need for extensive heating systems [4] [5].

Waste treatment costs vary dramatically between synthesis methods, with classical approaches generating substantial quantities of hazardous waste requiring expensive treatment and disposal [15] [20]. The waste treatment costs for classical methods ($0.35/kg) are significantly higher than those for green chemistry approaches ($0.10/kg) [15] [20]. This difference primarily results from the generation of hydrogen chloride waste in classical synthesis and the minimal waste production in green chemistry methods [4] [5].

Catalyst costs represent an important consideration in economic analysis, particularly for methods employing specialized catalysts such as titanium dioxide or ionic liquids. While green chemistry methods exhibit higher catalyst costs ($0.30/kg) compared to classical approaches ($0.15/kg), the improved selectivity and reduced waste treatment costs result in overall economic advantages [15] [20].

Sustainability assessment reveals significant differences between synthesis methods in terms of environmental impact and resource utilization. The environmental impact assessment considers factors such as carbon footprint, water usage, waste generation, and energy consumption [11] [16]. Classical synthesis methods exhibit high environmental impact due to the generation of hydrogen chloride waste and the use of non-renewable feedstocks [1] [11].

Green chemistry approaches demonstrate superior sustainability profiles through the use of renewable feedstocks, minimal waste generation, and reduced energy consumption [4] [5] [11]. The implementation of green chemistry principles in camphor synthesis addresses multiple sustainability criteria, including waste prevention, atom economy, and the use of safer chemicals [11].

The development of biotechnological approaches to camphor synthesis offers promising sustainability advantages despite current limitations in yield and production scale [12]. These methods utilize renewable feedstocks and operate under mild conditions, producing minimal environmental impact [12]. However, the longer reaction times (24-72 hours) and lower yields (40-60%) currently limit their industrial applicability [12].

Life cycle assessment of different synthesis methods reveals that green chemistry approaches offer the most favorable environmental profiles when considering the entire production process from raw material acquisition to product disposal [16]. The reduced environmental impact of green methods, combined with their competitive economic performance, positions them as the preferred choice for sustainable camphor production [16].

The integration of process intensification techniques, such as microreactor technology and continuous flow processing, offers additional opportunities for improving both economic and sustainability performance [14]. These approaches can reduce capital investment requirements, improve process efficiency, and minimize environmental impact through enhanced process control and reduced waste generation [14].

Physical Description

Camphor appears as a colorless or white colored crystalline powder with a strong mothball-like odor. About the same density as water. Emits flammable vapors above 150 °F. Used to make moth proofings, pharmaceuticals, and flavorings.
Liquid; Pellets or Large Crystals; Dry Powder
Colorless or white crystals with a penetrating, aromatic odor; [NIOSH]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
White to pale yellow crystalline solid, Camphoraceous aroma
Colorless or white crystals with a penetrating, aromatic odor.

Color/Form

Colorless or white crystals, granules, or crystalline masses; or as colorless to white, translucent, tough masses
Colorless or white crystals or crystalline masses

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

399 °F at 760 mmHg (NIOSH, 2024)
209 °C
Sublimes at boiling point
204 °C
399 °F

Flash Point

150 °F (NIOSH, 2024)
66 °C
150 °F; 66 °C (Closed Cup)
66 °C c.c.
150 °F

Heavy Atom Count

11

Taste

Pungent aromatic taste

Vapor Density

5.24 (Air = 1)
Relative vapor density (air = 1): 5.24

Density

0.99 (NIOSH, 2024) - Less dense than water; will float
0.992 at 25 °C/4 °C
0.99 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
0.99

LogP

2.38 (LogP)
log Kow = 2.38 /measured/

Odor

Fragrant and penetrating odor
Penetrating aromatic odo

Odor Threshold

Odor Threshold Low: 0.0026 [mmHg]
Odor Threshold High: 0.96 [mmHg]
Detection odor threshold from AIHA (mean = 0.079 ppm)

Appearance

Powder

Melting Point

345 °F (NIOSH, 2024)
174-179 °C
180 °C
345 °F

UNII

N20HL7Q941
5TJD82A1ET

GHS Hazard Statements

Aggregated GHS information provided by 1731 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1731 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 1730 of 1731 companies with hazard statement code(s):;
H228 (99.71%): Flammable solid [Danger Flammable solids];
H302 (85.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (91.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H371 (96.42%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Camphor occurs naturally in the fragrant camphor tree (Cinnamomum camphora) and can also be man-made. Camphor, in its pure form, has a penetrating odor and exists as colorless or white crystals. Camphor is volatile, reactive and flammable. Camphor dissolves in water. USE: Camphor has been used since ancient times. The camphor tree was used as a fragrant wood in Babylon and Egypt. Camphor was used as a fumigant during the Black Death in Europe and considered as a valuable ingredient in both perfume and embalming fluid. It is used as a plasticizer, moth repellant, in varnish, preservative, cosmetic ingredient, and anti-infection agent. It is common in many liniments. Camphor is used in perfuming industrial products. EXPOSURE: Humans may be exposed by using medicinal products and liniments containing camphor applied to the skin or used in vaporizers. People that work in camphor production facilities may also be exposed to camphor. Exposure may occur by using household products that contain camphor such as nail polishes, floor waxes and adhesives. Exposure may also occur through food and beverages containing camphor as a flavor. Exposure of camphor to non-humans may also occur in the environment. Its primary releases are through leaching from landfills and releases from wastewater treatment facilities. In soil, camphor can move into groundwater or is broken down over a period of days or months. It may wash from soil into streams and ground water, where it will remain for a long period of time. Breakdown of camphor in wastewater lagoons is slow. If released in air, camphor may break down by reaction with chemicals in the air or by light. RISK: Poisoning in adults and children can occur from swallowing, breathing, or dermal contact with preparations containing camphor. Camphor poisoning can result in nervous system and kidney effects. Other symptoms include colic, nausea, vomiting, diarrhea, anxiety, delirium, convulsions, seizures, coma, or rarely, death. In response to a series of poisoning cases of unintentional ingestion of camphor medicinal products, the U.S. Food and Drug Administration in 1982 restricted camphor content in these products to less than 11%. The American Conference of Governmental Industrial Hygienists (ACGIH (2001)) determined that camphor was "Not Classifiable as a Human Carcinogen". This is based on an absence of human data and reports of no tumor responses in animal studies following application to or under, the skin. (SRC)

Therapeutic Uses

Anti-Infective Agents, Local
It /SRP: was formerly/ used ... In humans for inflamed joints, sprains, and rheumatic and other inflammatory conditions such as colds in throat and chest. ... patient may feel improved /however/ inflammation is not affected.
MEDICATION (VET): Locally, camphor is weakly antiseptic and has a rubefacient action when applied to skin. It is a common ingredient of many liniments.
MEDICATION (VET): /Camphor/ ... As a steam inhalant has been popular in respiratory diseases of horses and poultry. Orally, it has been popular in antiferment and carminative mixtures for calf scours, and in expectorant mixtures.
For more Therapeutic Uses (Complete) data for CAMPHOR (10 total), please visit the HSDB record page.

Pharmacology

Camphor Oil is the oil extracted from the wood of the Camphor tree Cinnamomum Camphora. Camphor oil has anti-inflammatory and analgesic properties and is used for its aromatic properties, as an insect repellant, in embalming fluids, and in various topical skin preparations.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Camphor is a naturally occurring compound that is used as a major active ingredient of balms and liniments supplied as topical analgesics. ... Capsaicin and menthol, two other topically applied agents widely used for similar purposes, are known to excite and desensitize sensory nerves by acting on two members of transient receptor potential (TRP) channel superfamily: heat-sensitive TRP vanilloid subtype 1 (TRPV1) and cold-sensitive TRP channel M8, respectively. Camphor has recently been shown to activate TRPV3, and here /investigators/ show that camphor also activates heterologously expressed TRPV1, requiring higher concentrations than capsaicin. Activation was enhanced by phospholipase C-coupled receptor stimulation mimicking inflamed conditions. Similar camphor-activated TRPV1-like currents were observed in isolated rat DRG neurons and were strongly potentiated after activation of protein kinase C with phorbol-12-myristate-13-acetate. Camphor activation of rat TRPV1 was mediated by distinct channel regions from capsaicin, as indicated by camphor activation in the presence of the competitive inhibitor capsazepine and in a capsaicin-insensitive point mutant. Camphor did not activate the capsaicin-insensitive chicken TRPV1. TRPV1 desensitization is believed to contribute to the analgesic actions of capsaicin. /The authors/ found that, although camphor activates TRPV1 less effectively, camphor application desensitized TRPV1 more rapidly and completely than capsaicin. Conversely, TRPV3 current sensitized after repeated camphor applications, which is inconsistent with the analgesic role of camphor. /Investigators/ also found that camphor inhibited several other related TRP channels, including ankyrin-repeat TRP 1 (TRPA1). The camphor-induced desensitization of TRPV1 and block of TRPA1 may underlie the analgesic effects of camphor.

Vapor Pressure

0.2 mmHg (NIOSH, 2024)
0.65 [mmHg]
Vapor pressure = 27 Pa at 20 °C (= 0.20 mm Hg)
0.65 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 27
0.2 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

8008-51-3
464-49-3
464-48-2
76-22-2
21368-68-3

Absorption Distribution and Excretion

Camphor is rapidly absorbed from the mucous membranes and the gastrointestinal tract. ... It is also absorbed through inhalation, through dermal application, and by nasal instillation.
... after camphor ingestion by mothers ... camphor was detectable in maternal blood 15 min after ingestion, but not after 8 hr. At delivery 36 hr later ... it was present in amnionic fluid, cord and fetal blood and fetal brain, liver and kidneys.
Alimentary absorption of pure camphor, or of alcohol solution ... is quite rapid, but from the oil preparation absorption is constant. Camphor is ... slowly absorbed from sc or im depots.
Absorbed camphor is mainly eliminated as the oxidized camphorol in the urine, although some appears in the breath, sweat, and feces.
For more Absorption, Distribution and Excretion (Complete) data for CAMPHOR (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the liver microsomes of female mice, two induction phases during inhalation of DL-camphor were found. During the first 24 hr the apparent molar activity of the ethylumbelliferone dealkylase decreased. In the second phase, the molar ethylumbelliferone dealkylase activity was constant.
The metabolism of (+)-camphor and (-)-camphor was investigated in rabbits after administration /through/ stomach tube; metabolites of (+)-camphor were (+)-borneol, (+)-5-endo-hydroxycamphor, and (+)-3-endohydroxycamphor.
Camphor is rapidly oxidized to campherols (2-hydroxycamphor and 3-hydroxycamphor), and then conjugated in the liver to the glucuronide form. Camphor-related metabolites are relatively fat-soluble and may accumulate in fatty tissue.

Associated Chemicals

Camphor (dl); 21368-68-3
Camphor (l); 464-48-2
Camphor (d); 464-49-3
Beta-Camphor; 10292-98-5

Wikipedia

Camphor
Palmitic_acid

Drug Warnings

Keep pharmaceutical preparations and moth-repellents out of the reach of children and irresponsible people. Label camphorated oil appropriately to avoid mistaking it for castor oil and cough syrups. Do not place camphor ointments into infants' nostrils. Do not use the rubefacient on abraded skin.
Camphor and camphor containing products should be avoided in children who have a history of febrile convulsions or other predisposing factors for convulsions.
Camphor should not be applied to the nostrils of infants even in small quantities, as this may cause immediate collapse.
The UK Committee on the Review of Medicines recommended that camphor should not be included in products intended for the treatment of hepatic and biliary disorders, gallstones, colic, renal disorders, urinary tract infections, or ureteral stones. The use of camphor parenterally or as irrigants was considered undesirable due to the associated safety hazard.
For more Drug Warnings (Complete) data for CAMPHOR (11 total), please visit the HSDB record page.

Biological Half Life

167 minutes (200 mg camphor ingested alone); 93 minutes (200 mg camphor ingested with a solvent - Tween 80).

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Denaturant; Plasticise

Methods of Manufacturing

... Orginally obtained commercially as the d-form from the camphor tree, Cinnamomum camphora T. Nees & Ebermeier, Lauraceae. Primarily manufactured from pinene as the racemate.
Steam distillation of camphor-tree wood and crystallization. This product is called natural camphor and is dextrorotatory. Synthetic camphor, most of which is optically inactive, may be made from pinene, which is converted into camphene; by treatment with acetic acid and nitrobenzene it becomes camphor, turpentine oil is also used.
Can be obtained from steam distillation of parts of the camphor tree; however it is usually made from alpha-pinene via camphene, to bornyl acetate, followed by saponification and oxidation
Natural camphor is obtained by distillation from the plants of Cinnamomum or Laurus camphora from China and Japan, together with corresponding essential oils; the raw camphor contains several impurities. It is separated from the water and the essential oil by pressure or by centrifugation and subsequently purified by sublimation or crystallization.
For more Methods of Manufacturing (Complete) data for CAMPHOR (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: ACTIVE
Oils, camphor: ACTIVE
Japanese white camphor oil (FEMA no. 2231) has been reported to be used in non-alcoholic beverages (6.06 ppm), baked goods (51.95 ppm), and condiments (20 ppm).
The following use levels of d-camphor as chemically defined flavouring substance were provided by the European Flavour and Fragrance Association (EFFA) and the International Organization of the Flavor Industry (IOFI): 15 mg/kg in baked foods, 24 mg/kg in ice creams, 25 mg/kg in candies, 25 mg/kg in prepared dishes, 6 mg/kg in non-alcoholic beverages and 10 mg/kg in alcoholic beverages. Camphor levels varied from 1 mg/kg for non-alcoholic beverages prepared with sage essential oil to 50,000 mg/kg for condiments and sauces prepared with basil herb.
Camphor (2-camphanone) and camphorated oils are no longer used as stimulants in clinical medicine. Neither is permitted as internal medication (except in paragoric), and camphorated oil has been banned on the American market.
Generally recognized as safe in the U.S. if safrole-free.
The main constituents of crude camphor oil include acids: acetic, formic, isobutyric, propionic, isovaleric, myristic, lauric, etc.; aldehydes: isovaleric, propionic, acetic, furfural, hexanal, etc.; cineoles: safrole, l-linalool, geraniol, borneol, citronellol, terpineol, cresol, eugenol, carvacrol, pinene, camphor and phellandrene. /Camphor tree/

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: camphor; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.09 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: camphor; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.09 ug/L.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: camphor; Matrix: air; Detection Limit: Not reported.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography, flame ionization detector; Analyte: camphor; Matrix: air; Estimated Level of Detection: 0.05 mg/sample.
For more Analytic Laboratory Methods (Complete) data for CAMPHOR (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

GC determination in human plasma.
A sensitive method was required to analyze low levels of camphor in equine urine and plasma. Camphorated oil (20% w/w camphor) was administered topically (6 g) and intratracheally (1 g) to standardbred mares. The drug was extracted from urine and plasma by diethyl ether and analyzed as its 2,4-dinitrophenylhydrazone derivative by reverse phase HPLC with UV detection. The UV detector was set at 368.5 nm and the samples were eluted from the C18 column by 82% acetonitrile in water. The detection limit achieved was about 10 ng/mL urine and about 20 ng/mL plasma.
A screening and confirmation procedure for drugs and metabolites /including camphor/ in the blood serum and urine of racing animals was developed /using tandem mass spectrometry/. Equine blood serum was spiked with low concn of several drugs of interest. Canine blood serum and urine were collected following oral doses of diethylcarbamazine, procaine, and phenylbutazone. Serum, urine, and exts of each were analyzed, using a triple quadrupole mass spectrometer. Simultaneous screening of up to 50 drugs was possible in a single sample, in < 2 min. Detection limits for most compds were in the ng/ml to mug/ml range, using 1 mul samples. This procedure provided fast, sensitive screening for selected drugs and metabolites in blood serum and urine.

Storage Conditions

Conditions for safe storage, including any incompatibilities: keep container tightly closed in a dry and well-ventilated place.
Separated from strong oxidants, strong reducing agents, chlorinated solvents, food and feedstuffs. Well closed. Ventilation along the floor.

Interactions

Five tested plant volatile oils and their mixtures were evaluated for controlling the Margarodid, Icerya seychellarum seychellarum (Westw.) on growing Sago palms in Antoniades public gardens, Alexandria, Egypt. The tested volatile oils at concentration rates of 0.5, 1 and 1.5 % (v/v) were as follows: Camphor 20%; Dill 20%; Rose 30%; Peppermint 20% and Clove 30% (v/v). Their mixtures were Camphor/Peppermint; Camphor/Rose; at a rate of 1:1 Camphor/Rose/ Peppermint at 1:1:2 and Camphor/Rose/Dill at 2:1:1. The calculated results as general mean of residual reduction percent for the whole inspection periods of the test indicated that the superior volatile oils in reducing mealybugs were both Camphor and Rose, followed by Dill, Peppermint and the least efficient was Clove volatile oil. The evaluated volatile oils mixtures showed that each of Camphor/Rose/Peppermint, Camphor/Rose, and Camphor/Peppermint mixtures occupied a higher rank of efficiency against the treated mealybugs. /Mixture/
The aim of this work was to examine the antigenotoxic potential of plant monoterpenes: camphor, eucalyptol and thujone in prokaryotic and eukaryotic cells and to elucidate their effect on DNA repair. /The study/ compared the effect of monoterpenes on spontaneous, UV- and 4NQO-induced mutagenesis in Escherichia coli K12 repair proficient, and MMR and NER deficient strains. Positive controls tannic acid and vanillin were included in bacterial tests. /The study/ also examined protective effect of monoterpenes against 4NQO-induced genotoxicity in Vero cell line by alkaline comet assay. The results obtained in repair proficient strain indicated antimutagenic potential of monoterpenes against UV- and 4NQO-induced mutagenesis, which was diminished with NER deficiency. Camphor and eucalyptol maintained UV-induced SOS response longer than in controls, while thujone decreased SOS response and reduced general protein synthesis and the growth rate. The three monoterpenes increased spontaneous and UV-induced recombination in recA730 and camphor additionally in recA(+) cells. Incubation of 4NQO-pretreated Vero cells with monoterpenes resulted in significant reduction of tail moment. However, higher concentrations of monoterpenes induced DNA strand breaks. Obtained results indicate that by making a small amount of DNA lesions camphor, eucalyptol and thujone can stimulate error-free DNA repair processes and act as bioantimutagens.
...The radiation-induced SCE frequency was significantly low after a single dose of camphor (0.5 uM/g bw) administered 30, 45 or 60 min before irradiation; the effect was enhanced with increasing time intervals.

Dates

Last modified: 08-15-2023

Camphor, Artemisinin and Sumac Phytochemicals as inhibitors against COVID-19: Computational approach

Assia Belhassan, Hanane Zaki, Samir Chtita, Marwa Alaqarbeh, Nada Alsakhen, Mohamed Benlyas, Tahar Lakhlifi, Mohammed Bouachrine
PMID: 34411900   DOI: 10.1016/j.compbiomed.2021.104758

Abstract

Covid-19 is an emerging infectious disease caused by coronavirus SARS-CoV-2. Due to the rapid rise in deaths resulted from this infection all around the world, the identification of drugs against this new coronavirus is an important requirement. Among the drugs that can fight this type of infection; natural products are substances that serve as sources of beneficial chemical molecules for the development of effective therapies. In this study, Camphor, Artemisinin and 14 Sumac phytochemicals were docked in the active site of SARS-CoV-2 main protease (PDB code: 6LU7). We have also performed molecular dynamic simulation at 100 ns with MM-GBSA/PBSA analysis for the structures with the best affinity in the binding site of the studied enzyme (Hinokiflavone and Myricetin) after docking calculations to consider parameters like RMSD, covariance, PCA, radius of gyration, potential energy, temperature and pressure. The result indicates that Hinokiflavone and Myricetin are the structures with best affinity and stability in the binding site of the studied enzyme and they respect the conditions mentioned in Lipinski's rule and have acceptable ADMET proprieties; so, these compounds have important pharmacokinetic properties and bioavailability, and they could have more potent antiviral treatment of COVID-19 than the other studied compounds.


Neuroprotective role of camphor against ciprofloxacin induced depression in rats: modulation of Nrf-2 and TLR4

Abeer Salama, Hend Abd-AlHakim Mahmoud, Mohamed Ahmed Kandeil, Marwa Mahmoud Khalaf
PMID: 34032546   DOI: 10.1080/08923973.2021.1905658

Abstract

Depression affects people feeling to be anxious, worried, and restless. They also lose interest in activities, concentrating and appetite, they finally may attempt suicide. Depression is the second chronic disease, as a source of the global burden of disease, after heart disease. Its prevalence elevated seven times during the COVID-19.
The current study was designed to evaluate camphor neuroprotective role against rats' ciprofloxacin-induced depression.
Depression was induced by administration of ciprofloxacin (50 mg/kg; orally) for 21 days. Wister albino male rats were divided into five groups. Group I (normal control): rats were given normal saline. Group II: rats received camphor (10 mg/kg; i.p.) for 21 days. Group III (depression control): rats received ciprofloxacin only. Groups IV and V: rats received camphor (5 and 10 mg/kg; i.p.) for 21 days concurrent with ciprofloxacin. Behavior tests as forced swimming test, activity cage, and rotarod were estimated. Oxidative stress and antioxidant biomarkers as malondialdehyde (MDA), nitric oxide (NO), catalase, and nuclear factor erythroid 2-related factor 2 (Nrf-2) besides inflammatory biomarkers as Toll-like receptor 4 (TLR4) and tumor necrosis factor alpha (TNF-α) as well as neurotransmitters were determined. Finally, histopathological examination was done.
Camphor increased catalase and Nrf-2 activities, decreased NO, MDA, TNF-α, TLR4 serum levels, and elevating brain contents of serotonin, dopamine, gamma-amino butyric acid (GABA) and P190-RHO GTP protein with normal neuronal cells of the frontal cortex.
Camphor has neuroprotective effect via modulation of Nrf-2 and TLR4 against ciprofloxacin-induced depression in rats.


Sandra López, Alejandro Tapia, Julio Zygadlo, Raúl Stariolo, Gustavo A Abraham, Pablo R Cortez Tornello
PMID: 34279396   DOI: 10.3390/molecules26134056

Abstract

The main strategies against
(primary vector responsible for the Chagas disease transmission) are the elimination or reduction of its abundance in homes through the application of insecticides or repellents with residual power, and environmental management through the improvement of housing. The use of plant-derived compounds as a source of therapeutic agents (i.e., essential oils from aromatic plants and their components) is a valuable alternative to conventional insecticides and repellents. Essential oil-based insect repellents are environmentally friendly and provide reliable personal protection against the bites of mosquitoes and other blood-sucking insects. This study investigates, for the first time to our knowledge, the potential repellent activity of
essential oil (ZEO) and poly(ε-caprolactone) matrices loaded with ZEO (ZEOP) prepared by solvent casting. The analysis of its essential oil from aerial parts by GC-FID and GC-MS, MS allowed the identification of 25 constituents representing 99.5% of the composition. The main components of the oil were identified as (-)-5,6-dehydrocamphor (62.4%), alpha-pinene (9.1%), thuja-2, 4 (10)-diene (4.6%) and dihydroeugenol (4.5%). ZEOP matrices were homogeneous and opaque, with thickness of 800 ± 140 µm and encapsulation efficiency values above 98%. ZEO and ZEOP at the lowest dose (0.5% wt./wt., 96 h) showed a repellency of 33 and 73% respectively, while at the highest dose (1% wt./wt., 96 h) exhibited a repellent activity of 40 and 66 %, respectively. On the other hand, until 72 h, ZEO showed a strong repellent activity against
(88% repellency average; Class V) to both concentrations, compared with positive control N-N diethyl-3-methylbenzamide (DEET). The essential oils from the Andean flora have shown an excellent repellent activity, highlighting the repellent activity of
. The effectiveness of ZEO was extended by its incorporation in polymeric systems and could have a potential home or peridomiciliary use, which might help prevent, or at least reduce, Chagas' disease transmission.


Essential oils and cluster headache: insights from two cases

Thomas Mathew, Saji Kaithavalappil John, Mahendra Vishwanath Javali
PMID: 34373243   DOI: 10.1136/bcr-2021-243812

Abstract

Essential oils with proconvulsive properties are known to cause seizures and may worsen migraine. Here, we report two cases of cluster headache temporally related to the use of toothpastes containing essential oils of camphor and eucalyptus.


Engineering of a borneol dehydrogenase from P. putida for the enzymatic resolution of camphor

Michael Hofer, Julia Diener, Benjamin Begander, Robert Kourist, Volker Sieber
PMID: 33846823   DOI: 10.1007/s00253-021-11239-5

Abstract

Several thousand different terpenoid structures are known so far, and many of them are interesting for applications as pharmaceuticals, flavors, fragrances, biofuels, insecticides, or fine chemical intermediates. One prominent example is camphor, which has been utilized since ancient times in medical applications. Especially (-)-camphor is gaining more and more interest for pharmaceutical applications. Hence, a commercial reliable source is needed. The natural sources for (-)-camphor are limited, and the oxidation of precious (-)-borneol would be too costly. Hence, synthesis of (-)-camphor from renewable alpha-pinene would be an inexpensive alternative. As the currently used route for the conversion of alpha-pinene to camphor produces a mixture of both enantiomers, preferably catalytic methods for the separation of this racemate are demanded to yield enantiopure camphor. Enzymatic kinetic resolution is a sustainable way to solve this challenge but requires suitable enzymes. In this study, the first borneol dehydrogenase from Pseudomonas sp. ATCC 17453, capable of catalyzing the stereoselective reduction of camphor, was examined. By using a targeted enzyme engineering approach, enantioselective enzyme variants were created with E-values > 100. The best variant was used for the enzymatic kinetic resolution of camphor racemate, yielding 79% of (-)-camphor with an ee of > 99%. KEY POINTS: • Characterization of a novel borneol dehydrogenase (BDH) from P. putida. • Development of enantioselective BDH variants for the reduction of camphor. • Enzymatic kinetic resolution of camphor with borneol dehydrogenase.


Improving seminal quality and reproductive performance in male broiler breeder by supplementation of camphor

Hamid Raei, Mohammad Amir Karimi Torshizi, Mohsen Sharafi, Hamed Ahmadi
PMID: 33662737   DOI: 10.1016/j.theriogenology.2021.02.002

Abstract

The current study was conducted to evaluate the effect of dietary camphor levels as a medicinal feed additive to improve semen quality, antioxidant capacity, reproductive hormones, and reproduction performance in roosters. For this purpose, thirty-five 29-wk-old Ross 308 broiler breeder roosters randomly were assigned to five experimental groups (seven birds/group) and received five doses of camphor containing 0, 50, 250, 750, and 1000 mg camphor/kg of feed for 12 wk consecutive. Semen quality parameters and motion characteristics of sperm were evaluated every 28 days and semen antioxidant capacity and plasma reproductive hormones concentration were tested at the end of the experiment. Also, at the end of the experiment, reproductive performance was assessed using artificial insemination. Among seminal quality parameters, sperm forward motility (88.96 vs 82.56%) and percentage of abnormal sperm (14.75 vs 15.86%) were improved in roosters fed 50 mg camphor/kg of feed compared to the control group (P < 0.05). Overall percentage of live sperm and plasma membrane integrity exhibited the quadratic responses to the levels of camphor (P < 0.08). The motion characteristics of sperm including progressive motility (28.81 vs 21.77%), average path velocity (VAP, 33.35 vs 26.83 μm/s), progressive velocity (VSL, 19.78 vs 16.48 μm/s), curvilinear line velocity (VCL, 52.87 vs 44.38 μm/s), the amplitude of lateral head displacement (ALH, 2.92 vs 2.46 μm) were improved in roosters fed 50 mg camphor/kg of feed compared to the control group (P < 0.05). However, dietary camphor levels linearly increased the percentage of linearity (LIN) and straightness (STR) (P < 0.05). A significant decrease in seminal plasma concentration of malondialdehyde (MDA) and an increase in superoxide dismutase (SOD) activity were observed in birds fed 1000 mg camphor/kg of feed (P < 0.05). Testosterone concentration was considerably increased by doses of 50 and 250 mg camphor/kg of feed compared to control (4.68, 4.79 vs 3.88 ng/mL) (P < 0.05). FSH and LH concentrations were not affected by camphor supplementation (P > 0.05). In the artificial insemination, fertility rate from both 50 mg camphor/kg of feed (88%) and 250 mg camphor/kg of feed (84%) was higher than control (75%) (P < 0.05). In conclusion, low levels of camphor, especially 50 mg camphor/kg of feed, improved seminal characteristics and, reproductive performance of roosters. Further researches are needed on the effect of higher levels of camphor and divulge of underlying mechanism on male's reproductive function.


Chemical composition and synergistic effect of three Moroccan lavender EOs with ciprofloxacin against foodborne bacteria: a promising approach to modulate antimicrobial resistance

A Nafis, W Ouedrhiri, M Iriti, N Mezrioui, N Marraiki, A M Elgorban, A Syed, L Hassani
PMID: 33570805   DOI: 10.1111/lam.13460

Abstract

The aim of this study was to determine the chemical profile of the essential oils (EOs) of three Moroccan lavender species (Lavandula pedunculata, LP; Lavandula angustifolia, LA; and Lavandula maroccana, LM) and to investigate, for the first time, the synergistic effect of the optimal mixture of the EOs with conventional antibiotic ciprofloxacin against three pathogenic foodborne bacteria. Gas chromatography/mass spectrometry analysis showed that eucalyptol (39·05%), camphor (24·21%) and borneol (8·29%) were the dominant compounds of LA-EO. LP-EO was characterized by the abundance of camphor (74·51%) and fenchone (27·06%), whereas carvacrol (42·08%), camphor (17·95%) and fenchone (12·05%) were the main constituents of LM-EO. EOs alone or combined showed a remarkable antimicrobial activity against the tested bacteria with minimum inhibitory concentrations (MICs) ranging from 3·53 to 15·96 mg ml
. The optimal mixture, calculated using a mixture design, corresponded to 19% LA, 38% LP and 43% LM. All combination of the EOs and the best EO mixture with ciprofloxacin exhibited a total synergism with fractional inhibitory concentration index values ranging from 0·27 to 0·37. The best EO mixture showed the highest gain of 128-fold, especially against Salmonella spp., more than that found testing the EOs separately. These findings should be taken into consideration for a possible application in the pharmaceutical and food industries.


Acaricidal activity of the essential oil from Senecio cannabifolius and its constituents eucalyptol and camphor on engorged females and larvae of Rhipicephalus microplus (Acari: Ixodidae)

Peipei Yang, Mengmeng Jia, Liang Zhu
PMID: 33590356   DOI: 10.1007/s10493-021-00590-x

Abstract

The objective of this experiment was to evaluate the acaricidal activity of Senecio cannabifolius essential oil, and two of its constituents, eucalyptol and camphor. Efficacy against females and larvae of Rhipicephalus (Boophilus) microplus was assessed by the adult immersion test (AIT) and the larval immersion test (LIT). The oil was analyzed by gas chromatography-flame ionization detection (GC-FID) and GC-mass spectrometry (MS) and in total 68 components were identified representing 99.2% of the essential oil. AIT revealed that the oil, eucalyptol, and camphor at the highest concentration presented efficacy of 68.9, 57.1, and 71.9%, respectively. LIT revealed that the essential oil and camphor achieved 100% mortality at concentration of 1.6% wt/vol, whereas eucalyptol showed moderate inhibitory activity. Biochemical assays indicated that the essential oil and camphor can reduce significantly overall detoxification enzyme activities in engorged females and larvae at high concentration (≥ 0.4% wt/vol), whereas the inhibitory effect of eucalyptol is weaker than that of the oil and camphor. Taken together our results indicated that the S. cannabifolius essential oil and its isolated constituent had potential for the development of a new and safe acaricide for the control of R. microplus ticks.


Structural basis for promiscuous action of monoterpenes on TRP channels

Thi Hong Dung Nguyen, Satoru G Itoh, Hisashi Okumura, Makoto Tominaga
PMID: 33674682   DOI: 10.1038/s42003-021-01776-0

Abstract

Monoterpenes are major constituents of plant-derived essential oils and have long been widely used for therapeutic and cosmetic applications. The monoterpenes menthol and camphor are agonists or antagonists for several TRP channels such as TRPM8, TRPV1, TRPV3 and TRPA1. However, which regions within TRPV1 and TRPV3 confer sensitivity to monoterpenes or other synthesized chemicals such as 2-APB are unclear. In this study we identified conserved arginine and glycine residues in the linker between S4 and S5 that are related to the action of these chemicals and validated these findings in molecular dynamics simulations. The involvement of these amino acids differed between TRPV3 and TRPV1 for chemical-induced and heat-evoked activation. These findings provide the basis for characterization of physiological function and biophysical properties of ion channels.


Maternal Reproductive Toxicity of Some Essential Oils and Their Constituents

Noura S Dosoky, William N Setzer
PMID: 33673548   DOI: 10.3390/ijms22052380

Abstract

Even though several plants can improve the female reproductive function, the use of herbs, herbal preparations, or essential oils during pregnancy is questionable. This review is focused on the effects of some essential oils and their constituents on the female reproductive system during pregnancy and on the development of the fetus. The major concerns include causing abortion, reproductive hormone modulation, maternal toxicity, teratogenicity, and embryo-fetotoxicity. This work summarizes the important studies on the reproductive effects of essential oil constituents anethole, apiole, citral, camphor, thymoquinone,
-sabinyl acetate, methyl salicylate, thujone, pulegone, β-elemene, β-eudesmol, and costus lactone, among others.


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